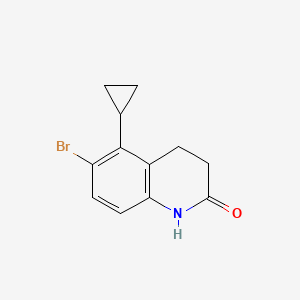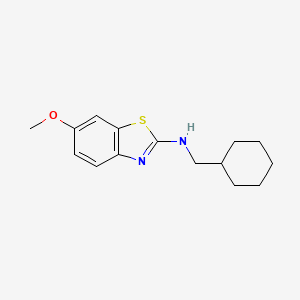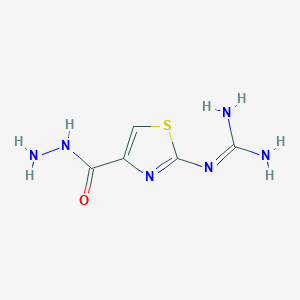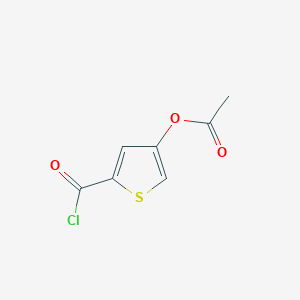
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a bromopentyloxy group, a methoxy group, and a nitro group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Esterification: The formation of the pentyloxy group through an esterification reaction involving pentanol and the corresponding benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: Formation of 4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-bromopentanol and 5-methoxy-2-nitro-benzoic acid.
Applications De Recherche Scientifique
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Chloropentyloxy)-5-methoxy-2-nitro-benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(5-Bromopentyloxy)-5-methoxy-2-amino-benzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid is unique due to the combination of its bromopentyloxy, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BrNO6 |
|---|---|
Poids moléculaire |
362.17 g/mol |
Nom IUPAC |
4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H16BrNO6/c1-20-11-7-9(13(16)17)10(15(18)19)8-12(11)21-6-4-2-3-5-14/h7-8H,2-6H2,1H3,(H,16,17) |
Clé InChI |
MRCNTSNUPOPSOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-N-[(2-aminophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8577654.png)

![Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-](/img/structure/B8577658.png)




![6-Fluoropyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8577702.png)



